An In-depth Technical Guide to the Fundamental Properties of 1,2-Benzenedimethanol
An In-depth Technical Guide to the Fundamental Properties of 1,2-Benzenedimethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Benzenedimethanol, also known as phthalyl alcohol or o-xylene-α,α'-diol, is an aromatic diol with the chemical formula C₆H₄(CH₂OH)₂.[1][2] It consists of a benzene ring substituted with two adjacent hydroxymethyl groups. This seemingly simple molecule serves as a versatile building block in organic synthesis and has found applications in polymer chemistry and as an intermediate in the preparation of more complex molecules, including those with potential therapeutic applications.[3] This technical guide provides a comprehensive overview of the fundamental properties of 1,2-benzenedimethanol, detailed experimental protocols for its synthesis and characterization, and insights into its relevance in drug development.
Chemical and Physical Properties
1,2-Benzenedimethanol is typically a white to off-white crystalline solid at room temperature.[3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | |
| Molecular Weight | 138.16 g/mol | |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 62-65 °C | [4] |
| Boiling Point | 145 °C at 3 mmHg | [5] |
| Solubility | Soluble in water, ethanol, and ether. | [6] |
| Density | 1.074 g/cm³ (estimate) | [5] |
| pKa | 13.96 ± 0.10 (Predicted) | [5] |
Spectroscopic Data
The structural elucidation of 1,2-benzenedimethanol is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and methylene protons.
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the aromatic and methylene carbons.
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of 1,2-benzenedimethanol exhibits characteristic absorption bands corresponding to its functional groups. A broad peak is typically observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol groups. C-H stretching of the aromatic ring is observed around 3000-3100 cm⁻¹, while the C-O stretching of the primary alcohol appears in the 1000-1050 cm⁻¹ region.[4]
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) analysis of 1,2-benzenedimethanol typically shows a molecular ion peak corresponding to its molecular weight.[4] Common fragmentation patterns can also be observed.
Experimental Protocols
Synthesis of 1,2-Benzenedimethanol via Reduction of Phthalic Anhydride
One common laboratory-scale synthesis of 1,2-benzenedimethanol involves the reduction of phthalic anhydride using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[7][8]
Materials:
-
Phthalic anhydride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add a calculated amount of lithium aluminum hydride to the flask, followed by anhydrous diethyl ether or THF to create a suspension.
-
Dissolve phthalic anhydride in anhydrous diethyl ether or THF in a separate flask.
-
Slowly add the phthalic anhydride solution to the LiAlH₄ suspension via the dropping funnel while stirring and maintaining a gentle reflux. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 10% sulfuric acid solution until two clear layers are formed.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 1,2-benzenedimethanol.
Experimental Workflow for Synthesis
Caption: A typical laboratory workflow for the synthesis of 1,2-benzenedimethanol.
Purification by Recrystallization
The crude product can be purified by recrystallization.
Materials:
-
Crude 1,2-benzenedimethanol
-
Recrystallization solvent (e.g., a mixture of toluene and hexane, or water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Transfer the crude 1,2-benzenedimethanol to an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent in a two-solvent system) to dissolve the solid completely.[3][9]
-
If using a two-solvent system, add the second, less-soluble solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the precipitate.[10]
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Typical GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
-
-
Typical MS Parameters:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5][14][15]
-
Typical ¹H NMR Parameters:
-
Frequency: 400 MHz or higher.
-
Number of Scans: 16 or 32.
-
-
Typical ¹³C NMR Parameters:
-
Frequency: 100 MHz or higher.
-
Number of Scans: 1024 or more, depending on the concentration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[16][17][18][19][20]
-
Typical FTIR-ATR Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 or 32.
-
Role in Drug Development
While 1,2-benzenedimethanol itself is not known to have significant direct biological activity, its rigid ortho-substituted aromatic core makes it a valuable scaffold and linker in the design of more complex and biologically active molecules.
As a Structural Motif
The 1,2-bis(hydroxymethyl)benzene moiety can be found within the structure of various compounds synthesized for biological evaluation. The two hydroxyl groups provide convenient handles for further chemical modifications, allowing for the introduction of diverse functionalities.
As a Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The nature of the linker is crucial for the efficacy of the PROTAC. The rigid structure of 1,2-benzenedimethanol can be incorporated into linkers to control the distance and spatial orientation between the two ligands, which is critical for the formation of a productive ternary complex.[21][22][23][]
Logical Relationship of 1,2-Benzenedimethanol as a Linker
Caption: Role of 1,2-benzenedimethanol as a rigid linker in a PROTAC molecule.
Safety and Handling
1,2-Benzenedimethanol is considered to be harmful if swallowed and may cause skin and eye irritation.[4] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
1,2-Benzenedimethanol is a fundamental building block in organic chemistry with well-defined physical, chemical, and spectroscopic properties. Its synthesis is readily achievable through standard laboratory procedures, and its purification can be effectively performed by recrystallization. While not possessing inherent biological activity, its structural features make it a valuable component in the design of more complex molecules, particularly as a rigid linker in the burgeoning field of targeted protein degradation. This guide provides the essential technical information for researchers and scientists to effectively utilize and characterize this versatile compound in their research and development endeavors.
References
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